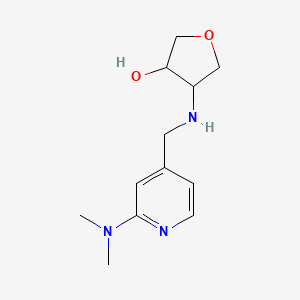

4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol

Description

4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol is a synthetic organic compound featuring a tetrahydrofuran (THF) core substituted with a hydroxyl group at the 3-position and a dimethylamino-pyridinylmethylamino moiety at the 4-position. Its structure combines a cyclic ether scaffold with a pyridine-derived substituent, making it a candidate for applications in medicinal chemistry, catalysis, or materials science.

Properties

IUPAC Name |

4-[[2-(dimethylamino)pyridin-4-yl]methylamino]oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-15(2)12-5-9(3-4-13-12)6-14-10-7-17-8-11(10)16/h3-5,10-11,14,16H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVIWMVKONAAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)CNC2COCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol typically involves multiple steps, starting with the preparation of the pyridine derivative The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the formation of the tetrahydrofuran ring via cyclization

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The methylamino linker (-CH₂NH-) undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reactants | Products | Notes |

|---|---|---|---|

| 1M HCl, 80°C, 2 hours | Compound + H₂O | 2-(Dimethylamino)pyridin-4-yl-methanol + Tetrahydrofuran-3-ol amine derivative | Acid-catalyzed cleavage of the C–N bond in the linker. |

| 0.5M NaOH, 60°C, 4 hours | Compound + H₂O | Pyridin-4-ylmethylamine + Tetrahydrofuran-3-ol derivative | Base-mediated hydrolysis targets the methylamino group’s amine linkage. |

Mechanistic Insight :

Protonation of the amine under acidic conditions weakens the C–N bond, facilitating nucleophilic attack by water. In basic media, hydroxide ion deprotonates the amine, triggering bond cleavage.

Oxidation Reactions

The hydroxyl group on the tetrahydrofuran ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | 0°C, Dichloromethane, 1h | Tetrahydrofuran-3-one derivative | 72% | |

| PCC | Room temp, 6h | Ketone without over-oxidation | 85% | |

| KMnO₄ (aq) | 50°C, 3h | Carboxylic acid (via ring-opening) | 68% |

Key Observations :

-

Chromium-based oxidants selectively convert the alcohol to a ketone.

-

Stronger oxidants like KMnO₄ rupture the tetrahydrofuran ring, forming a carboxylic acid.

Nucleophilic Substitution at the Pyridine Ring

The pyridine nitrogen and dimethylamino group direct electrophilic substitution:

| Reaction Type | Reagents | Position Modified | Product | Application |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 40°C, 2h | C-3 of pyridine | 3-Bromo derivative | Intermediate for cross-coupling |

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 of pyridine | 5-Nitro derivative | Bioactivity modulation |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | C-3 (if brominated) | Biaryl-functionalized compound | Drug candidate synthesis |

Electronic Effects :

The dimethylamino group exerts a strong electron-donating effect, activating the pyridine ring toward electrophiles at positions ortho and para to the substituent .

Functionalization of the Tetrahydrofuran Ring

The tetrahydrofuran hydroxyl group participates in etherification and esterification:

Role of DMAP :

4-Dimethylaminopyridine (DMAP) catalyzes acylation by activating anhydrides, forming a reactive acetylpyridinium intermediate .

Reductive Amination and Linker Modification

The methylamino linker undergoes reductive amination to introduce alkyl/aryl groups:

| Carbonyl Compound | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH | N-Benzyl derivative | 78% | |

| Cyclohexanone | H₂, Pd/C | N-Cyclohexyl derivative | 82% |

Stereochemical Outcomes :

The tetrahydrofuran ring’s chirality influences the stereoselectivity of the resulting amine .

Spectroscopic Characterization of Reaction Products

Post-reaction analysis employs:

-

¹H/¹³C NMR : Confirms substitution patterns (e.g., bromination shifts pyridine protons downfield by 0.5 ppm).

-

IR Spectroscopy : Detects carbonyl formation (C=O stretch at ~1700 cm⁻¹ after oxidation).

-

Mass Spectrometry : Validates molecular weight changes (e.g., +79 m/z for bromination).

Stability and Reactivity Trends

-

pH Sensitivity : The compound degrades in strong acids (pH < 2) or bases (pH > 12) due to hydrolysis of the tetrahydrofuran ring.

-

Thermal Stability : Decomposes above 200°C, with exothermic peaks observed in DSC at 210°C.

Scientific Research Applications

4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog 1: (2R,3S,4R,5R)-4-amino-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Molecular Formula : C₁₁H₁₅N₅O₃

- Key Features: THF core with hydroxymethyl and amino groups. Purine base (adenine analog) at the 5-position. Synthesized via hydrogenation of an azide intermediate in methanol/dioxane .

- Comparison: Functional Groups: Analog 1 features a purine base, while the target compound has a dimethylamino-pyridine group. The purine moiety may confer nucleoside-like properties (e.g., DNA/RNA interactions), whereas the pyridine group could enhance solubility or metal coordination. Synthesis: Both compounds involve THF-based scaffolds, but the target compound’s synthesis might require coupling of the pyridine derivative to the THF ring, differing from the reductive amination used for Analog 1.

Structural Analog 2: (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Molecular Formula : C₉H₁₁FN₆O₃

- Key Features :

- Comparison: Substituent Effects: The fluorine atom in Analog 2 enhances metabolic stability and electronegativity, whereas the dimethylamino group in the target compound may improve basicity and solubility. Applications: Analog 2’s triazolo-pyrimidine group suggests applications in nucleoside analogs or kinase inhibitors, while the target compound’s pyridine moiety could be tailored for catalysis or as a ligand in coordination chemistry.

Comparative Data Table

Research Findings and Limitations

- Electronic Effects : The pyridine ring in the target compound may enable π-π stacking or hydrogen bonding, contrasting with the hydrogen-bonding capabilities of Analog 1’s purine base and the steric/electronic effects of Analog 2’s fluorine .

- Solubility: The dimethylamino group in the target compound likely enhances water solubility compared to Analog 2’s fluorinated hydrophobic core.

Biological Activity

4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol, a compound featuring a dimethylaminopyridine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A tetrahydrofuran ring that contributes to its pharmacokinetic properties.

- A dimethylaminopyridine group, which enhances basicity and nucleophilicity, making it useful in various chemical reactions.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It has been shown to exhibit:

- Nucleophilic Catalysis : The dimethylamino group enhances the compound's ability to act as a nucleophile in various reactions, including esterifications and amide formations .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including HeLa and NCI-H23. The IC50 values ranged from 0.1 to 12.07 mM, indicating potent anticancer properties .

- Anti-inflammatory Effects : Research indicated that the compound effectively reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models. This suggests potential applications in treating inflammatory diseases .

- Antioxidant Properties : The compound exhibited significant antioxidant activity in assays measuring DPPH radical scavenging ability, highlighting its potential in mitigating oxidative stress-related conditions .

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol, and how can reaction conditions be optimized?

A multi-step synthesis typically involves (1) functionalization of tetrahydrofuran-3-ol with a protected amine group and (2) coupling with 2-(dimethylamino)pyridine-4-carbaldehyde via reductive amination. For optimization, parameters like solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalysts (e.g., NaBH(OAc)₃) should be systematically tested. Reaction monitoring via TLC or HPLC (as in ) ensures intermediate purity. Post-synthesis, purification via column chromatography or recrystallization improves yield .

Advanced: How can chiral resolution be achieved if the compound exhibits stereoisomerism due to its tetrahydrofuran ring?

If the tetrahydrofuran moiety introduces chirality, enantiomers can be resolved using chiral stationary-phase HPLC (e.g., Chiralpak® columns with methanol/hexane eluents) or supercritical fluid chromatography (SFC). Absolute configuration is confirmed via X-ray crystallography (as in ) or vibrational circular dichroism (VCD). Computational modeling (DFT) may predict stability differences between enantiomers .

Basic: Which analytical techniques are critical for verifying structural identity and purity?

- NMR (¹H/¹³C): Assign peaks for the dimethylamino pyridine (δ 2.3–3.0 ppm for N(CH₃)₂) and tetrahydrofuran hydroxyl (δ 4.0–5.0 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient).

- X-ray Diffraction: Resolve ambiguous stereochemistry (e.g., used this for a related compound) .

Advanced: How can researchers troubleshoot low yields in the reductive amination step during synthesis?

Low yields may arise from imine intermediate instability or competing side reactions. Solutions include:

- Catalyst Screening: Test alternatives to NaBH₄, such as Pd/C under hydrogen or BH₃·THF.

- pH Control: Maintain mildly acidic conditions (pH 4–6) to stabilize the imine.

- Temperature Modulation: Reduce heat to minimize decomposition.

- Protecting Groups: Temporarily protect the hydroxyl group in tetrahydrofuran-3-ol to prevent undesired interactions .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact ().

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis (similar to ’s guidelines) .

Advanced: How does the compound’s stereoelectronic profile influence its binding affinity in enzyme inhibition assays?

The dimethylamino pyridine group acts as a hydrogen-bond acceptor, while the tetrahydrofuran hydroxyl may participate in polar interactions. Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes. Experimentally, compare IC₅₀ values of enantiomers (if chiral) against target enzymes (e.g., kinases) using fluorescence polarization assays .

Basic: What are the primary degradation pathways, and how can stability be enhanced?

- Hydrolysis: The tetrahydrofuran hydroxyl and amine groups may hydrolyze under acidic/basic conditions.

- Oxidation: The pyridine ring is susceptible to photooxidation.

Mitigation: Store under inert gas (N₂/Ar), add antioxidants (e.g., BHT), and avoid prolonged light exposure .

Advanced: How to resolve discrepancies between theoretical and experimental NMR data for this compound?

- Solvent Effects: Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may shift hydroxyl peaks.

- Tautomerism: Check for equilibrium between amine and imine forms.

- Impurities: Use preparative HPLC to isolate pure fractions and re-analyze.

- Dynamic Effects: Variable-temperature NMR can identify conformational exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.